![molecular formula C20H15ClN4O2S B459609 3-amino-N-(2-chloro-5-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 625370-63-0](/img/structure/B459609.png)

3-amino-N-(2-chloro-5-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

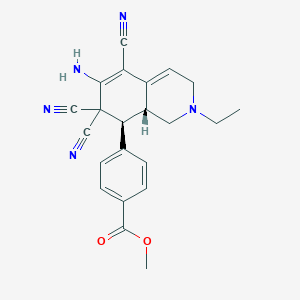

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various strategies . For instance, polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which share some structural similarities, have been synthesized using multicomponent reactions of aldehydes or isatin with malononitrile and β-ketoesters .Aplicaciones Científicas De Investigación

Synthetic Methodologies

The synthesis of thieno[2,3-b]pyridine derivatives involves various strategies aiming at functionalizing these compounds for further applications. For instance, Bakhite et al. (2005) described the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, which were used as synthons for the creation of pyridothienopyrimidines and related fused systems. These synthetic routes provide versatile methods for developing thieno[2,3-b]pyridine derivatives with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological Activities

Several studies have explored the biological activities of thieno[2,3-b]pyridine derivatives. Van Rensburg et al. (2017) investigated the antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, revealing their effectiveness against phospholipase C enzyme, which is implicated in various cancers. The study highlights the critical role of functional groups on thieno[2,3-b]pyridines in determining their biological activity (van Rensburg et al., 2017).

Molecular Structure Analysis

Dyachenko et al. (2019) developed a new method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions. The molecular structures of specific derivatives were elucidated using X-ray structural analysis, demonstrating the versatility of thieno[2,3-b]pyridine scaffolds in generating compounds with diverse functional groups and potential applications (Dyachenko et al., 2019).

Potential Therapeutic Applications

Research on thieno[2,3-b]pyridine derivatives extends into their potential therapeutic applications, including their role as anti-proliferative agents against cancer cell lines. Studies like those conducted by Haverkate et al. (2021) focus on designing thieno[2,3-b]pyridines to target specific biological pathways, such as the phosphoinositide phospholipase C enzyme, by modifying the molecular structure to enhance biological activity (Haverkate et al., 2021).

Propiedades

IUPAC Name |

3-amino-N-(2-chloro-5-methoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O2S/c1-27-12-2-4-14(21)16(10-12)24-19(26)18-17(22)13-3-5-15(25-20(13)28-18)11-6-8-23-9-7-11/h2-10H,22H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUIWBOSBMSRTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-4-(4-bromophenyl)-3-[(4-methylphenyl)sulfanylmethyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459527.png)

![ETHYL 3-AMINO-2-(4-FLUOROBENZOYL)-4-[4-(METHOXYCARBONYL)PHENYL]-6-METHYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE](/img/structure/B459528.png)

![tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B459530.png)

![Ethyl 3-amino-4-(4-methoxycarbonylphenyl)-6-methyl-2-(4-methylbenzoyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B459532.png)

![Ethyl 3-amino-2-(4-bromobenzoyl)-4-[4-(methoxycarbonyl)phenyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B459534.png)

![6-Amino-4-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459535.png)

![2-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B459537.png)

![6-Amino-4-(2,6-difluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459539.png)

![6-Amino-4-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459540.png)

![2-{[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl]oxy}acetamide](/img/structure/B459541.png)

![4-(6-Amino-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate](/img/structure/B459543.png)

![2-amino-4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B459546.png)

![2-[4-(6-Amino-5,7,7-tricyano-2-isopropyl-1,2,3,7,8,8a-hexahydroisoquinolin-8-yl)phenoxy]acetamide](/img/structure/B459549.png)